molecular formula C24H18BNO2 B12505671 (2-(2-Phenyl-9H-carbazol-9-yl)phenyl)boronic acid

(2-(2-Phenyl-9H-carbazol-9-yl)phenyl)boronic acid

Cat. No.: B12505671
M. Wt: 363.2 g/mol
InChI Key: OPIADNMNLNSZPA-UHFFFAOYSA-N
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Description

(2-(2-Phenyl-9H-carbazol-9-yl)phenyl)boronic acid is a chemical compound that belongs to the carbazole family. It is a heterocyclic aromatic compound that contains a carbazole ring and a phenylboronic acid group. This compound is often used as an intermediate in pharmaceutical synthesis and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Phenyl-9H-carbazol-9-yl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The general reaction conditions include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions

(2-(2-Phenyl-9H-carbazol-9-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form phenols.

    Reduction: The carbazole ring can be reduced under specific conditions.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include phenols, reduced carbazole derivatives, and substituted phenylboronic acids .

Scientific Research Applications

(2-(2-Phenyl-9H-carbazol-9-yl)phenyl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(2-Phenyl-9H-carbazol-9-yl)phenyl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a carbazole ring and a phenylboronic acid group makes it particularly useful in various scientific and industrial applications .

Properties

Molecular Formula

C24H18BNO2

Molecular Weight

363.2 g/mol

IUPAC Name

[2-(2-phenylcarbazol-9-yl)phenyl]boronic acid

InChI

InChI=1S/C24H18BNO2/c27-25(28)21-11-5-7-13-23(21)26-22-12-6-4-10-19(22)20-15-14-18(16-24(20)26)17-8-2-1-3-9-17/h1-16,27-28H

InChI Key

OPIADNMNLNSZPA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1N2C3=CC=CC=C3C4=C2C=C(C=C4)C5=CC=CC=C5)(O)O

Origin of Product

United States

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